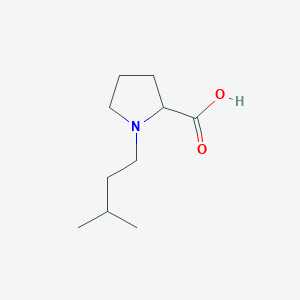![molecular formula C6H11N3O B3375598 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 111340-39-7](/img/structure/B3375598.png)
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
Overview
Description
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol: is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors, making them valuable in drug discovery and development.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with cancer-related enzymes such as aromatase .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring actively contribute to binding to the active site of the target enzyme . This binding can lead to the inhibition of the enzyme, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Based on the anticancer activity of similar compounds, it can be inferred that this compound may interfere with the pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines . This suggests that [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol may also exhibit cytotoxic effects, leading to the death of cancer cells.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Cellular Effects
In cellular studies, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol and its derivatives have shown to exert effects on various types of cells. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic activity against MCF-7, Hela, and A549 cancer cell lines
Molecular Mechanism
Molecular docking studies have been conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of certain enzymes . These studies suggest that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol typically involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can undergo various reactions to form the desired product. One common method involves the reaction of 3-amino-1,2,4-triazole with isopropyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that are optimized for high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions: [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .
Medicine: In medicine, this compound and its derivatives are explored for their potential to treat various diseases, including infections and cancer. Their unique properties allow them to target specific biological pathways, making them promising candidates for drug development .
Industry: In industry, this compound is used in the production of agrochemicals, materials science, and other applications where its unique chemical properties are beneficial .
Comparison with Similar Compounds
Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug that also contains a 1,2,4-triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Uniqueness: What sets [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol apart from these compounds is its specific substitution pattern and the presence of the isopropyl group. This unique structure can lead to different biological activities and applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOMTCYUPNRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247874 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111340-39-7 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111340-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)






![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)


![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)
![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
